2-chloro-N,N-dimethyl-2-phenylacetamide
Overview
Description
2-Chloro-N,N-dimethyl-2-phenylacetamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by two methyl groups and a phenyl group, and a chlorine atom is attached to the alpha carbon
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It is likely that the compound influences cellular function through its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N,N-dimethyl-2-phenylacetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of N,N-dimethylacetamide with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethyl-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, or esters.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N,N-dimethyl-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-Chloro-N,N-dimethyl-2-phenylacetamide can be compared with other similar compounds, such as:
N,N-Dimethylacetamide: Lacks the phenyl and chlorine substituents, making it less reactive in certain substitution reactions.
2-Chloroacetamide: Lacks the dimethyl and phenyl groups, resulting in different chemical properties and reactivity.
N-Phenylacetamide: Lacks the chlorine and dimethyl groups, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBWHYPWUXGGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407141 | |
Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65117-30-8 | |
Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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